An In-depth Technical Guide to 9(Z),11(Z)-Octadecadienoic Acid: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 9(Z),11(Z)-Octadecadienoic Acid: Structure, Properties, and Biological Significance
This guide provides a comprehensive technical overview of 9(Z),11(Z)-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA). It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, synthesis, biological roles, and relevant experimental protocols.
Introduction and Nomenclature
9(Z),11(Z)-Octadecadienoic acid is a polyunsaturated fatty acid characterized by a conjugated double bond system. Its unique stereochemistry, with both double bonds in the cis (Z) configuration, distinguishes it from other, more common CLA isomers and imparts specific biological properties.[1]
Systematic Naming and Identifiers:
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IUPAC Name: (9Z,11Z)-octadeca-9,11-dienoic acid[2]
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Common Names: 9-cis, 11-cis-Linoleic Acid, 9(Z),11(Z)-CLA
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Molecular Weight: 280.45 g/mol [1]
The fundamental structure consists of an 18-carbon chain with a carboxylic acid group at one end and conjugated double bonds starting at the 9th and 11th carbons.
Structural Identifiers:
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SMILES: CCCCCCC=CC=CCCCCCCCC(=O)O[1]
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InChI: InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9-[1]
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InChIKey: JBYXPOFIGCOSSB-QRLRYFCNSA-N[1]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 9(Z),11(Z)-Octadecadienoic acid are dictated by its long hydrophobic carbon chain and the specific geometry of its conjugated double bonds.
Physicochemical Data
The compound is a solid at room temperature.[3] Its conjugated nature and specific stereochemistry are thought to result in different thermal behavior compared to non-conjugated linoleic acid, which has a melting point between -7 to -5°C.[3]
| Property | Value/Description | Source(s) |
| Molecular Weight | 280.45 g/mol | [1][2] |
| Physical State | Solid at room temperature | [3] |
| Solubility | Ethanol: >100 mg/mLDMSO: ~50 mg/mLDimethylformamide: ~50 mg/mLAqueous systems: Limited solubility | [1] |
| Purity (Typical) | >96% | [3] |
| XLogP3 | 7.1 (Computed) | [2] |
| Topological Polar Surface Area | 37.3 Ų (Computed) | [2] |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and characterization of 9(Z),11(Z)-Octadecadienoic acid, distinguishing it from its various isomers.
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¹H-NMR Spectroscopy: The proton NMR spectrum provides key information about the olefinic and allylic protons. For the closely related methyl ester, methyl 9(Z),11(Z)-octadecadienoate, the characteristic chemical shifts (in CDCl₃) are:
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Mass Spectrometry (MS): In its derivatized form (e.g., as a methyl ester) for GC-MS analysis, the molecule will show a molecular ion peak corresponding to the ester. The fragmentation pattern of conjugated fatty acid esters can be complex. For the non-conjugated linoleic acid methyl ester, a characteristic base peak is observed at m/z = 67.[5] While the fragmentation of the conjugated system will differ, analysis of the molecular ion and key fragments is essential for identification.
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Infrared (IR) Spectroscopy: The IR spectrum of a conjugated linoleic acid will display characteristic absorption bands. A strong peak near 1720 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid group. The C=C stretching vibrations of the conjugated system are also expected in the 1600-1650 cm⁻¹ region.
Synthesis and Biosynthesis
While the cis-9, trans-11 isomer is the most abundant CLA in nature, other isomers, including 9(Z),11(Z)-octadecadienoic acid, can be formed through both biological and chemical processes.
Chemical Synthesis
The industrial production of CLA typically involves the alkaline isomerization of linoleic acid-rich vegetable oils.[6] This process, however, yields a mixture of various positional and geometric isomers, including 9Z,11E, 10E,12Z, and smaller amounts of other isomers.
Workflow for General CLA Synthesis and Isomer Enrichment:
Caption: General workflow for chemical synthesis and purification of CLA isomers.
Isolating the specific 9(Z),11(Z) isomer from this complex mixture is a significant challenge and often requires advanced chromatographic techniques like silver-ion high-performance liquid chromatography (HPLC) or stereoselective enzymatic methods.
Biosynthesis
In nature, CLAs are primarily formed in ruminant animals through the biohydrogenation of dietary unsaturated fatty acids by rumen bacteria.[1] The main pathway involves the isomerization of linoleic acid to cis-9, trans-11 CLA by the enzyme linoleate isomerase. This is an intermediate in the conversion to vaccenic acid and ultimately stearic acid.
Certain probiotic bacteria, such as species of Lactobacillus, Bifidobacterium, and Propionibacterium, are also capable of producing CLAs, predominantly the cis-9, trans-11 isomer, from linoleic acid.[5][7] The formation of the 9(Z),11(Z) isomer is not a primary product of these pathways but can occur in smaller quantities.
Caption: Microbial biosynthesis pathway of conjugated linoleic acids from linoleic acid.
Biological Activity and Potential Applications
9(Z),11(Z)-Octadecadienoic acid, as an isomer of CLA, exhibits a range of biological activities that are of significant interest to researchers and drug developers.
Anticancer and Antitumor Properties
This specific isomer has demonstrated notable antitumor activity. Research indicates that it can be cytotoxic to human colon cancer cells (Caco-2) with an EC₅₀ value of 446.1 µM.[8] The proposed mechanism involves the induction of apoptosis (programmed cell death). Furthermore, it has been shown to modulate the expression of microRNAs (miRNAs) involved in apoptosis, suggesting a role in epigenetic regulation of cancer cell fate.
Caption: Proposed mechanism of anticancer activity for 9(Z),11(Z)-Octadecadienoic Acid.
Anti-inflammatory Effects
While much of the detailed mechanistic work on anti-inflammatory pathways has been conducted on the closely related 9Z,11E isomer, it provides a strong model for the potential action of 9(Z),11(Z)-octadecadienoic acid. The anti-inflammatory effects of CLAs are thought to be mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ can inhibit pro-inflammatory signaling pathways like NF-κB. Studies on related oxo-derivatives of CLA have demonstrated potent inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophages by blocking the nuclear translocation of NF-κB and inhibiting MAPK signaling.[4]
Experimental Protocols
The following section outlines generalized, step-by-step methodologies for the analysis of 9(Z),11(Z)-Octadecadienoic acid from a lipid matrix.
Protocol: Extraction and GC-MS Analysis
This protocol describes the extraction of total lipids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Lipid Extraction (Folch Method)
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Homogenize the sample (e.g., tissue, cell pellet) in a 2:1 (v/v) mixture of chloroform:methanol.
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Agitate the mixture thoroughly for 20-30 minutes at room temperature.
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Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to clarify the phases.
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Carefully collect the lower chloroform layer containing the lipids.
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Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation
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Resuspend the dried lipid extract in a known volume of methanolic NaOH.
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Heat at 80-90°C for 10-15 minutes to saponify the lipids into free fatty acids.
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Cool the sample and add a methylation agent, such as boron trifluoride (BF₃) in methanol.
-
Heat again at 80-90°C for 5-10 minutes to convert the free fatty acids to FAMEs.
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Cool the sample and add hexane and saturated NaCl solution to extract the FAMEs into the upper hexane layer.
3. GC-MS Analysis
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Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS.
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Gas Chromatograph Conditions (Example):
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Column: A non-polar capillary column (e.g., DB-1).
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Carrier Gas: Helium.
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Temperature Program: An appropriate temperature gradient to separate C18 fatty acid isomers.
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Mass Spectrometer Conditions:
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Ionization: Electron Ionization (EI).
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Scan Range: m/z 50-400.
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Identification: Identify the 9(Z),11(Z)-octadecadienoic acid methyl ester peak by comparing its retention time to a certified reference standard and its mass spectrum to library data.
Caption: Workflow for the GC-MS analysis of fatty acids.
Protocol: ATR-FTIR Spectroscopy for Rapid Screening
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive method for screening the presence of conjugated double bonds in a lipid sample.
1. Sample Preparation
-
For liquid samples (oils), apply a small drop directly onto the ATR crystal.
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For solid samples, ensure good contact with the crystal, potentially using a high-pressure clamp.
2. Spectral Acquisition
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Collect the spectrum, typically in the mid-IR range (4000-400 cm⁻¹).
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Acquire multiple scans and average them to improve the signal-to-noise ratio.
3. Data Analysis
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Analyze the spectrum for characteristic peaks.
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The presence of conjugated cis,trans isomers can be identified by peaks around 981 cm⁻¹ and 947 cm⁻¹, while trans,trans isomers show a peak around 988 cm⁻¹.
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While a specific peak for the cis,cis conjugated system is less defined, changes in the C=C stretching region (1600-1650 cm⁻¹) and the C-H out-of-plane bending region can be indicative.
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For quantitative analysis, a calibration model using standards of known concentration is required.
Conclusion and Future Directions
9(Z),11(Z)-Octadecadienoic acid is a structurally distinct isomer of CLA with demonstrated biological activities, particularly in the realm of cancer research. Its unique stereochemistry presents both challenges for synthesis and purification and opportunities for novel therapeutic applications. Future research should focus on elucidating the specific molecular mechanisms underlying its anti-proliferative and immunomodulatory effects, developing stereospecific synthesis routes to improve yield and purity, and conducting preclinical studies to validate its potential as a therapeutic agent. A deeper understanding of its metabolic fate and safety profile will be crucial for its translation into clinical or nutritional applications.
References
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PubChem. 9,11-Octadecadienoic acid, (9Z,11Z)-. National Center for Biotechnology Information. Available at: [Link]
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AOCS. (2019, July 23). Conjugated Linoleic Acid (CLA). American Oil Chemists' Society. Available at: [Link]
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